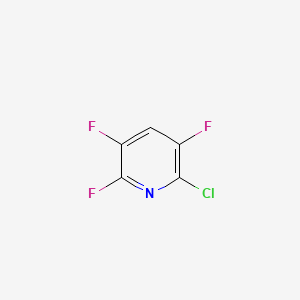

2-Chloro-3,5,6-trifluoropyridine

描述

Structure

3D Structure

属性

IUPAC Name |

2-chloro-3,5,6-trifluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HClF3N/c6-4-2(7)1-3(8)5(9)10-4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTRXUDYIUGKCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505804 | |

| Record name | 2-Chloro-3,5,6-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344324-99-8 | |

| Record name | 2-Chloro-3,5,6-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 3,5,6 Trifluoropyridine

Strategic Approaches from Polyhalogenated Pyridine (B92270) Precursors

A predominant route to 2-chloro-3,5,6-trifluoropyridine begins with more heavily halogenated pyridines, such as pentachloropyridine (B147404). These methods rely on the differential reactivity of the halogen substituents on the pyridine ring.

Regioselective Halogen Exchange Reactions (e.g., Chlorination-Fluorination Cascade)

The substitution of chlorine atoms with fluorine is a key strategy. This is often accomplished through halogen exchange reactions, where the regioselectivity is crucial for obtaining the desired product. For instance, the reaction of pentachloropyridine with potassium fluoride (B91410) can be controlled to yield 3,5-dichloro-2,4,6-trifluoropyridine (B155018). google.com This process is typically carried out in a polar aprotic solvent like N-methylpyrrolidone under anhydrous conditions at temperatures below 170°C to achieve high yields and minimize tar formation. google.com The mole ratio of potassium fluoride to pentachloropyridine is a critical parameter, with ratios between 2.6:1 and 6:1 being common. google.com

Further fluorination can be achieved, but the reactivity of the remaining chlorine atoms differs. The chlorine atoms at the α- and γ-positions (2, 4, and 6) are more susceptible to nucleophilic substitution by fluoride ions than those at the β-positions (3 and 5). googleapis.com This difference in reactivity allows for a degree of control over the fluorination process.

Vapor-phase fluorination is another important industrial method. jst.go.jpnih.gov This can be done in a stepwise manner, where chlorination is followed by fluorination, or simultaneously. nih.gov Simultaneous vapor-phase chlorination and fluorination often occur at high temperatures (above 300°C) using transition metal-based catalysts. jst.go.jpnih.gov

The table below summarizes the conditions for the synthesis of a related compound, 3,5-dichloro-2,4,6-trifluoropyridine, from pentachloropyridine.

| Parameter | Value |

| Starting Material | Pentachloropyridine |

| Reagent | Potassium Fluoride |

| Solvent | N-methylpyrrolidone |

| Temperature | 100-170°C |

| KF:PCP Mole Ratio | 2.6:1 to 6:1 |

| Yield | High |

| Data derived from a patented process for the synthesis of 3,5-dichloro-2,4,6-trifluoropyridine. google.com |

Controlled Reduction Pathways for Selective Dehalogenation

Selective removal of halogen atoms, or dehalogenation, provides another pathway to synthesize this compound. This can be achieved through controlled reduction reactions. For example, starting from a more halogenated precursor like 2,3,5,6-tetrachloropyridine (B1294921) or pentachloropyridine, reaction with metallic zinc in a strongly alkaline aqueous solution can yield 2,3,5-trichloropyridine. google.com The reaction is typically carried out at temperatures between 20°C and 100°C. google.com

A multi-step process starting from 2,3,6-trichloro-5-trifluoromethylpyridine can also be employed to produce 2-chloro-3-trifluoromethylpyridine. This involves selective reductive dechlorination, etherification, hydrogenation to remove another chlorine, hydrolysis, and a final chlorination step. google.com This highlights the intricate control that can be exerted over dehalogenation reactions to achieve a specific substitution pattern.

De Novo Synthesis Routes Utilizing Pyridine Ring Construction

Instead of modifying existing pyridine rings, it is also possible to construct the this compound ring system from acyclic precursors. These "de novo" syntheses offer the advantage of building the desired substitution pattern directly into the molecule.

Cyclocondensation Strategies with Fluorinated Building Blocks

Cyclocondensation reactions are a powerful tool for forming heterocyclic rings like pyridine. youtube.comyoutube.com These reactions typically involve the condensation of smaller, often linear, molecules to form the cyclic structure. In the context of this compound, this would involve using fluorinated building blocks in the condensation process. While specific examples for the direct synthesis of this compound via this method are less common in the provided search results, the general principle of using fluorinated precursors in cyclocondensation reactions is a valid and established strategy for accessing fluorinated pyridines. researchgate.net

Functionalization and Halogenation of Less Substituted Pyridines

Another approach involves starting with a less substituted pyridine and introducing the required chloro and fluoro groups. This can be a challenging process due to the electron-deficient nature of the pyridine ring, which makes electrophilic substitution difficult. youtube.comnih.gov However, various methods have been developed to overcome this.

One strategy is the halogenation of pyridine N-oxides, which can facilitate substitution. nih.gov Another method involves direct C-H fluorination. For example, silver(II) fluoride (AgF₂) has been shown to selectively fluorinate the C-H bond adjacent to the nitrogen in pyridines. nih.govacs.orgorgsyn.org The reaction is often conducted at or near room temperature and is tolerant of a variety of functional groups. orgsyn.org

The table below illustrates the general conditions for the C-H fluorination of pyridines using AgF₂.

| Parameter | Value |

| Reagent | Silver(II) Fluoride (AgF₂) |

| Substrate | Pyridine or Diazine |

| Position of Fluorination | Adjacent to ring nitrogen |

| Temperature | Ambient |

| General conditions for a site-selective C-H fluorination reaction. orgsyn.org |

Subsequent chlorination of a fluorinated pyridine intermediate would then be necessary to arrive at the final product. The regioselectivity of this chlorination step would be crucial. nih.gov

Catalytic Systems and Methodologies in this compound Synthesis

Catalysis plays a significant role in the synthesis of halogenated pyridines, including this compound. Catalysts can enhance reaction rates, improve selectivity, and enable reactions to proceed under milder conditions.

In halogen exchange reactions, phase transfer catalysts are often employed to facilitate the transfer of the fluoride ion from the solid phase (e.g., KF) to the organic phase where the pyridine substrate is dissolved. nih.govmdpi.com Ammonium salts are commonly used as phase-transfer catalysts for fluorination with cesium or potassium fluoride. nih.gov

For vapor-phase fluorination, various metal-based catalysts are used. researchgate.netresearchgate.net For instance, the fluorination of 2-chloropyridine (B119429) can be catalyzed by metal oxides such as MgO, CeO₂, and Cr₂O₃. researchgate.netresearchgate.net The catalytic activity is often linked to the Lewis acidic sites on the catalyst surface. researchgate.net Supported palladium catalysts on materials like activated carbon or alumina (B75360) have also been used in the gas-phase chlorination of trifluoromethylpyridines. google.com

The choice of catalyst can significantly influence the outcome of the reaction. For example, in the synthesis of 2-chloro-5-trifluoromethylpyridine from 3-trifluoromethylpyridine, catalysts such as fluorides, oxides, or chlorides of magnesium, calcium, and barium, as well as supported palladium catalysts, have been investigated. google.com

Transition Metal Catalysis (e.g., Copper, Palladium) for Bond Formation

Transition metal catalysis plays a pivotal role in the synthesis of fluorinated pyridine derivatives. Palladium and copper catalysts are particularly prominent in facilitating the formation of carbon-halogen and carbon-carbon bonds.

Palladium-catalyzed reactions are widely employed for cross-coupling reactions to introduce various substituents onto the pyridine ring. For instance, the Suzuki-Miyaura reaction, which utilizes a palladium catalyst, allows for the site-selective arylation of dichlorinated pyridines. kfupm.edu.sa In the synthesis of 2,6-diaryl-3-(trifluoromethyl)pyridines, the reaction of 2,6-dichloro-3-(trifluoromethyl)pyridine (B1224184) with arylboronic acids occurs preferentially at the more sterically hindered position due to electronic effects. kfupm.edu.sa This regioselectivity is a key advantage of palladium catalysis. Furthermore, palladium catalysts supported on materials like activated carbon, alumina, or aluminum fluoride have been used in the gas-phase chlorination of 3-trifluoromethylpyridine to produce 2-chloro-5-trifluoromethylpyridine with high conversion rates and selectivity. google.com

Copper-catalyzed reactions are also integral to the synthesis of fluorinated pyridines. For example, copper fluoride can be used as a raw material in the synthesis of 2-chloro-3-fluoropyridine (B99640) from 2-chloro-3-aminopyridine. google.com Copper catalysts, in conjunction with ligands, facilitate reactions such as the domino trifluoromethylation of 2-aminopyrazines. bohrium.com

The choice of catalyst and ligands is critical for the success of these reactions. For instance, in the palladium-catalyzed synthesis of 5,6-dihydrophenanthridines, the O-(2-pyridyl)-sulfonyl group acts as both a directing and activating group to facilitate the formation of a phenyl-Pd complex. nih.gov

Phase-Transfer Catalysis in Halogenation Reactions

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. In the context of halogenation reactions for synthesizing fluorinated pyridines, PTC offers several advantages, including milder reaction conditions and improved yields.

The synthesis of substituted 2,3-difluoropyridines can be achieved by reacting substituted 2,3-dihalopyridines with fluoride salts in the presence of a phase-transfer catalyst. google.com This process is typically conducted in a polar aprotic solvent. google.com The amount of the phase-transfer catalyst is generally up to 20% by weight relative to the fluoride salt, with a preferred range of 3-15%. google.com Suitable catalysts include tetraphenylphosphonium (B101447) bromide and tetrabutylphosphonium (B1682233) bromide. google.com

The use of PTC can significantly influence the selectivity of the reaction. For example, in the fluorination of 2,3,5-trichloropyridine, the choice of phase-transfer catalyst and fluoride source (e.g., a mixture of potassium fluoride and cesium fluoride) can be optimized to maximize the yield of the desired 5-chloro-2,3-difluoropyridine. google.com

Optimization of Reaction Conditions and Process Parameters for Efficient Production

The efficient production of this compound on an industrial scale necessitates careful optimization of various reaction conditions and process parameters.

Influence of Solvent Systems and Reaction Media

The choice of solvent is critical and can significantly impact reaction rates, yields, and the formation of byproducts. Dipolar aprotic solvents are commonly used in fluorination reactions. google.com For the preparation of 3,5-dichloro-2,4,6-trifluoropyridine from pentachloropyridine and potassium fluoride, N-methylpyrrolidone (NMP) is a preferred solvent. google.com The reaction proceeds in high yield and at a rapid rate with minimal tar formation when conducted under essentially anhydrous conditions in NMP. google.com It is recommended to use 3 to 20 weight parts of solvent for every weight part of potassium fluoride. google.com

In some cases, the solvent can be recycled after the removal of insoluble salts, which is typically done by filtration or centrifugation. google.com In other syntheses, such as the preparation of 2-chloro-5-trichloromethylpyridine, a solvent like trifluoroacetic acid is used. google.com For liquid-phase chlorination, the choice of solvent can influence the reaction temperature, with carbon tetrachloride being a common option. google.com

Temperature and Pressure Control for Regioselectivity and Yield Enhancement

Temperature and pressure are crucial parameters that must be precisely controlled to achieve high regioselectivity and yields.

In the synthesis of 3,5-dichloro-2,4,6-trifluoropyridine, the reaction temperature is maintained between 100°C and 170°C. google.com Temperatures below 100°C result in a very slow reaction, while temperatures above 170°C lead to decreased yields and significant tar formation. google.com The preferred temperature range is 130°C to 160°C. google.com

Pressure can also be manipulated to facilitate product recovery. For instance, sub-atmospheric pressure can be used to lower the boiling point of the product, allowing for its continuous removal by distillation as it is formed. google.comgoogle.com This is particularly advantageous for products like 3,5-dichloro-2,4,6-trifluoropyridine, which has a boiling point of 156°C at atmospheric pressure. google.com In other cases, super-atmospheric pressure may be employed to keep the reaction mixture in the liquid phase. google.comgoogle.com

The following table summarizes the optimized temperature and pressure conditions for various related syntheses:

Advanced Purification Techniques and Scale-Up Considerations

Other purification methods include filtration or centrifugation to remove insoluble salts. google.com In some cases, the reaction mixture is neutralized and then extracted with an organic solvent like dichloromethane. google.com The crude product is then purified by rectification. google.com

For industrial-scale production, several factors must be considered. Continuous processes, where the starting material is continuously added and the product is continuously removed, are often preferred for their efficiency. google.com The equipment should be suitable for agitation and operation under various pressure conditions. google.com The recyclability of the solvent and the ability to recover and reuse unreacted intermediates are also important for cost-effective and environmentally friendly production. google.com

Table of Compounds

Reactivity and Mechanistic Investigations of 2 Chloro 3,5,6 Trifluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for 2-Chloro-3,5,6-trifluoropyridine. This pathway allows for the introduction of a wide range of functional groups onto the pyridine (B92270) core, proceeding through a Meisenheimer-like intermediate. The high electrophilicity of the pyridine ring, enhanced by the halogen substituents, facilitates the attack of nucleophiles.

Displacement of Halogen Atoms by Oxygen-Based Nucleophiles (e.g., Alkoxides, Phenoxides)

The reaction of this compound with oxygen-based nucleophiles, such as alkoxides and phenoxides, is a key method for the synthesis of alkoxy- and aryloxypyridine derivatives. For instance, treatment with sodium methoxide (B1231860) can lead to the displacement of the chlorine atom to form 2-methoxy-3,5,6-trifluoropyridine. The regioselectivity of this substitution is governed by the electronic properties of the pyridine ring, with the C-2 position being highly activated towards nucleophilic attack.

In a related study, the reaction of perfluoro-(4-isopropylpyridine) with sodium methoxide resulted in the formation of 2-azido-3,5-difluoro-4-(heptafluoroisopropyl)-6-methoxypyridine, demonstrating the reactivity of fluorinated pyridines with alkoxides. rsc.org While not directly involving this compound, this reaction highlights the general reactivity patterns of polyhalogenated pyridines with oxygen nucleophiles.

Amination Reactions and Formation of Aminopyridine Derivatives

The introduction of amino groups to the this compound scaffold is a critical transformation for the synthesis of various biologically active molecules and functional materials. scielo.brnih.gov Amination can be achieved through direct reaction with ammonia (B1221849) or primary and secondary amines. For example, the reaction of 3-chloro-2,4,5,6-tetrafluoropyridine (B156645) with aqueous ammonia in the presence of zinc powder yields the corresponding aminopyridine derivative. google.com A similar approach can be envisioned for this compound.

The synthesis of 2-aminopyridine (B139424) derivatives from halopyridines is a well-established process, often proceeding under mild conditions to give high yields. google.com These reactions are crucial for creating precursors for more complex heterocyclic systems. scielo.br The general mechanism involves the nucleophilic attack of the amine on the electron-deficient pyridine ring, followed by the expulsion of the chloride ion. youtube.com

Interactive Data Table: Amination Reactions of Halopyridines

| Starting Material | Amine | Product | Reference |

| 3-Chloro-2,4,5,6-tetrafluoropyridine | Aqueous Ammonia | 2-Amino-3,5,6-trifluoropyridine | google.com |

| 2-Chloropyridine (B119429) | Various Amines | 2-Aminopyridine Derivatives | youtube.com |

Azidation Pathways and Subsequent Transformations

The reaction of this compound with an azide (B81097) source, such as sodium azide, provides a pathway to 2-azido-3,5,6-trifluoropyridine. This transformation is a key step in the synthesis of various nitrogen-rich heterocyclic compounds. rsc.org The resulting azidopyridine can undergo a range of subsequent reactions, including 1,3-dipolar cycloadditions and thermolysis to generate nitrenes, which can then be trapped by various reagents. rsc.orgrsc.org

For example, 4-Azido-2,3,5,6-tetrafluoropyridine, a related compound, has been shown to react with various substrates such as triphenylphosphine, dimethyl sulfoxide, and various acetylenes and olefins. rsc.org These reactions demonstrate the versatility of the azido (B1232118) group in further functionalization of the pyridine ring. The azidation of polyhalogenated pyridines is a reliable method for introducing a versatile functional group that can be used to construct more complex molecular architectures. researchgate.net

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. nih.govresearchgate.net The presence of the carbon-chlorine bond allows for a variety of palladium-catalyzed and other transition metal-catalyzed reactions. libretexts.org

Palladium-Catalyzed C-C Bond Forming Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. researchgate.netlibretexts.org In this reaction, this compound can be coupled with a variety of organoboron reagents in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This allows for the introduction of alkyl, alkenyl, and aryl groups at the 2-position of the pyridine ring.

The general catalytic cycle involves the oxidative addition of the chloropyridine to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orglibretexts.org The efficiency of the Suzuki-Miyaura coupling makes it a highly valuable tool in the synthesis of complex molecules derived from this compound.

Interactive Data Table: Suzuki-Miyaura Coupling of Halopyridines

| Halopyridine | Boronic Acid/Ester | Catalyst | Product | Reference |

| Aryl Halide | Arylboronic Acid | Pd(PPh3)4 | Biaryl | researchgate.netlibretexts.org |

| 3-Halo-2-aminopyridines | Various | RuPhos/BrettPhos precatalysts | N3-substituted-2,3-diaminopyridines | nih.gov |

Other Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond the Suzuki-Miyaura reaction, this compound can participate in a range of other cross-coupling reactions. These include Sonogashira coupling with terminal alkynes to form alkynylpyridines, Stille coupling with organotin reagents, and Hiyama coupling with organosilanes. libretexts.orgyoutube.comnih.gov These reactions further expand the synthetic utility of this compound, allowing for the introduction of a diverse array of functional groups.

Carbon-heteroatom bond formations are also achievable through cross-coupling reactions. nih.govresearchgate.net For instance, Buchwald-Hartwig amination can be employed to form C-N bonds with various amines. Similarly, C-O and C-S bonds can be formed through coupling with alcohols, phenols, and thiols. These reactions provide access to a wide range of functionalized pyridine derivatives that are of interest in medicinal chemistry and materials science. mdpi.com

Electrophilic Aromatic Substitution Potentials and Reactivity Patterns

The pyridine ring, an analogue of benzene (B151609) with a nitrogen atom replacing a CH group, is generally less reactive towards electrophilic aromatic substitution. This reduced reactivity is attributed to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. In the case of this compound, the presence of additional electron-withdrawing halogen substituents (chlorine and fluorine) further deactivates the pyridine ring, making electrophilic aromatic substitution reactions challenging.

Oxidation and Reduction Transformations of the Pyridine Core and Substituents

The pyridine core of this compound can undergo oxidation and reduction reactions, although the halogen substituents significantly influence the reaction conditions and outcomes.

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide. For instance, 3-trifluoromethylpyridine can be oxidized to 3-trifluoromethylpyridine N-oxide, which can then be used to synthesize other derivatives. google.com This suggests that, under suitable oxidizing conditions, this compound could potentially be oxidized to its corresponding N-oxide. Common oxidizing agents for such transformations include hydrogen peroxide or peroxy acids.

Computational and Theoretical Insights into this compound Reactivity

Computational chemistry provides powerful tools to understand the reactivity of molecules like this compound at a molecular level.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of this compound is heavily influenced by the electronegative nitrogen and halogen atoms. These atoms create a non-uniform electron distribution within the pyridine ring.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. For electrophilic reactions, the HOMO is of primary interest as it represents the region of highest electron density and is most likely to be attacked by an electrophile. For nucleophilic reactions, the LUMO is key as it indicates the most electrophilic sites.

In a related compound, 2-chloro-4-(trifluoromethyl)pyridine, density functional theory (DFT) calculations have been used to analyze its molecular structure and vibrational frequencies. researchgate.net Similar calculations for this compound would reveal the energies and distributions of its HOMO and LUMO, providing insights into its susceptibility towards electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) can also be calculated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be employed to map out the potential energy surfaces for various reactions involving this compound. This involves calculating the energies of reactants, intermediates, transition states, and products. By identifying the transition state structures and their corresponding activation energies, the feasibility and kinetics of different reaction pathways can be determined.

For instance, in studying the reactions of substituted pyridine 1-oxides with phosphoryl chloride, computational methods can elucidate the site-selectivity of the reaction. google.com Similar modeling for this compound could be used to investigate the mechanisms of nucleophilic substitution, oxidation, or other transformations.

Prediction of Regioselectivity and Reaction Outcomes in Complex Systems

For complex reactions where multiple products are possible, computational methods can predict the regioselectivity. By comparing the activation energies for the formation of different isomers, the most likely product can be identified.

For example, in the functionalization of 2-Chloro-5-(trifluoromethyl)pyridine, computational studies could help predict the most favorable position for substitution. chemicalbook.com In the case of this compound, theoretical calculations could predict the most likely site for nucleophilic attack, considering the electronic effects of all the substituents. Hirshfeld surface analysis, as used in the study of other halogenated aromatic compounds, can also provide insights into intermolecular interactions that can influence reaction outcomes in the solid state. nih.gov

Applications of 2 Chloro 3,5,6 Trifluoropyridine As a Versatile Chemical Building Block

Precursor in Advanced Organic Synthesis

The strategic placement of halogen atoms on the pyridine (B92270) ring of 2-Chloro-3,5,6-trifluoropyridine allows for selective functionalization, making it a powerful tool for synthetic chemists.

Synthesis of Novel Fluorinated Pyridine Derivatives and Polyfluorinated Heterocyclic Systems

The presence of fluorine atoms in organic molecules can dramatically influence their physical, chemical, and biological properties. This compound serves as an excellent starting material for the synthesis of a wide array of novel fluorinated pyridine derivatives. The chlorine atom at the 2-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity has been exploited in the synthesis of numerous substituted pyridines with potential applications in pharmaceuticals and agrochemicals. jst.go.jp

Furthermore, this compound is a key precursor in the generation of polyfluorinated heterocyclic systems. Through carefully designed reaction sequences, the pyridine ring can be annulated or transformed into more complex heterocyclic structures, all while retaining the valuable fluorine atoms. These polyfluorinated systems are of great interest due to their unique electronic properties and potential for creating novel materials and biologically active compounds. nih.gov

Methodologies for Introducing Complex Chemical Functionalities onto the Pyridine Scaffold

The selective reactivity of the C-Cl bond in this compound is a cornerstone of its utility. A variety of methodologies have been developed to introduce complex chemical functionalities at this position. Nucleophilic aromatic substitution (SNAr) reactions are commonly employed, where the chlorine atom is displaced by a wide range of nucleophiles, including amines, alkoxides, and thiolates. This allows for the direct attachment of diverse substituents to the pyridine core. researchgate.netagropages.com

Moreover, transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, have emerged as powerful tools for creating carbon-carbon and carbon-heteroatom bonds at the 2-position. These methods enable the introduction of aryl, vinyl, and alkyl groups, as well as more complex fragments, with high efficiency and selectivity. jst.go.jpresearchgate.netresearchgate.net The ability to perform these transformations under relatively mild conditions further enhances the value of this compound as a versatile scaffold in organic synthesis. agropages.comcymitquimica.com

Role in the Design and Synthesis of Functional Materials

The incorporation of fluorine atoms into polymers and materials can lead to significant improvements in their thermal stability, chemical resistance, and optical properties. This compound has found applications in this area as a valuable monomer and precursor.

Monomers and Precursors for Fluorinated Polymers and Copolymers

The reactivity of the chlorine atom in this compound allows it to be used as a monomer in polymerization reactions. For example, it can undergo polymerization through nucleophilic aromatic substitution, leading to the formation of fluorinated aromatic polymers. These polymers often exhibit high thermal stability and desirable dielectric properties, making them suitable for applications in electronics and aerospace. jst.go.jpnih.gov

Additionally, it can serve as a precursor to other monomers. By first modifying the 2-position with a polymerizable group, a new monomer can be created that can then be incorporated into a variety of polymer backbones. This approach allows for the precise introduction of the fluorinated pyridine moiety into a polymer structure, thereby tailoring the final properties of the material. jst.go.jp

Building Blocks for Advanced Material Scaffolds

Beyond polymers, this compound can be used as a building block for the construction of more complex, three-dimensional material scaffolds. The rigid and planar nature of the pyridine ring, combined with the unique electronic properties imparted by the fluorine atoms, makes it an attractive component for creating materials with defined architectures and functionalities. jst.go.jp These scaffolds can find use in areas such as gas storage, catalysis, and as frameworks for organic light-emitting diodes (OLEDs). The ability to further functionalize the pyridine ring allows for the fine-tuning of the scaffold's properties to meet specific application requirements. nih.gov

Intermediate for the Construction of Complex Chemical Entities

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of complex chemical entities. researchgate.netgoogle.com Its utility stems from the ability to sequentially and selectively react the halogen substituents, allowing for the stepwise construction of intricate molecular architectures. researchgate.netagropages.comcymitquimica.com

Chemists can exploit the differential reactivity of the chlorine and fluorine atoms to orchestrate a series of transformations. For instance, the more labile chlorine atom can be displaced first, followed by reactions at the more robust C-F bonds under harsher conditions. This stepwise approach provides a high degree of control over the synthetic route, enabling the assembly of molecules with precisely defined substitution patterns. chemicalbook.combldpharm.comnih.govvwr.com This has proven invaluable in the synthesis of a wide range of complex targets, including those with multiple stereocenters and functional groups. jst.go.jp

Table of Reaction Types with this compound

| Reaction Type | Reagent/Catalyst | Position of Functionalization | Resulting Functionality |

| Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | 2-position | Amino, Alkoxy, Thioether |

| Suzuki Coupling | Arylboronic acids, Pd catalyst | 2-position | Aryl |

| Stille Coupling | Organostannanes, Pd catalyst | 2-position | Alkyl, Vinyl, Aryl |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | 2-position | Substituted Amines |

Advanced Analytical and Spectroscopic Characterization Techniques for 2 Chloro 3,5,6 Trifluoropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of fluorinated pyridine (B92270) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule.

¹⁹F NMR is particularly powerful for characterizing compounds like 2-Chloro-3,5,6-trifluoropyridine due to its direct observation of the fluorine nuclei. The chemical shifts (δ) and coupling constants (J) in ¹⁹F NMR spectra are highly sensitive to the electronic environment and spatial proximity of the fluorine atoms on the pyridine ring. This sensitivity allows for clear differentiation between isomers, which might be challenging to distinguish by other methods. For instance, in the synthesis of 2-chloro-5-trifluoromethylpyridine, ¹⁹F NMR was used to confirm the product and quantify its ratio to other isomers like 2-chloro-3-trifluoromethylpyridine. google.com

The coupling patterns between different fluorine atoms (F-F coupling) and between fluorine and hydrogen or carbon atoms (F-H or F-C coupling) provide invaluable information for assigning the specific positions of the fluorine substituents on the pyridine ring.

Table 1: Illustrative ¹⁹F NMR Data for a Fluorinated Pyridine Derivative

| Fluorine Position | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| F-3 | -130.2 | J(F3-F5) = 25.1, J(F3-H4) = 9.5 |

| F-5 | -158.9 | J(F5-F3) = 25.1, J(F5-H6) = 2.8 |

Note: Data is illustrative and specific values can vary based on the solvent and the specific derivative.

While ¹⁹F NMR focuses on the fluorine atoms, ¹H and ¹³C NMR spectroscopy provide complementary information about the rest of the molecule. researchgate.net ¹H NMR is used to identify and locate any hydrogen atoms on the pyridine ring or on substituent groups. chemicalbook.comchemicalbook.com The chemical shifts and splitting patterns of these proton signals are influenced by the presence of the electronegative fluorine and chlorine atoms.

¹³C NMR spectroscopy reveals the carbon skeleton of the molecule. researchgate.net The chemical shifts of the carbon atoms in the pyridine ring are diagnostic of their substitution pattern. The use of gauge-independent atomic orbital (GIAO) methods can assist in the calculation and prediction of ¹H and ¹³C NMR chemical shifts, aiding in the correct assignment of the observed signals. researchgate.net Combining 1D techniques like standard ¹H and ¹³C NMR with 2D NMR experiments such as HMQC, HSQC, and HMBC allows for the complete and unambiguous assignment of all proton and carbon signals, even in complex derivatives. mdpi.com

Table 2: Representative ¹H and ¹³C NMR Data for a Substituted Pyridine

| Atom | Chemical Shift (δ, ppm) |

| ¹H NMR | |

| H-4 | 7.85 (ddd) |

| ¹³C NMR | |

| C-2 | 150.3 (d) |

| C-3 | 145.1 (dt) |

| C-4 | 138.9 (dd) |

| C-5 | 148.5 (dt) |

| C-6 | 120.7 (d) |

Note: Data is illustrative. 'd' denotes a doublet and 't' a triplet, arising from C-F coupling.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for confirming the molecular weight of this compound and its derivatives. researchgate.net It provides a precise mass-to-charge ratio (m/z) of the molecular ion (M+), which should correspond to the calculated molecular mass of the compound. The presence of chlorine leads to a characteristic isotopic pattern in the mass spectrum. libretexts.org Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the molecular ion peak will be accompanied by an M+2 peak with about one-third the intensity, confirming the presence of a single chlorine atom in the molecule. libretexts.org

In addition to molecular mass confirmation, the fragmentation pattern observed in the mass spectrum provides structural information. The fragmentation of perhalogenated pyridine derivatives can be analyzed to understand the stability of different fragment ions, offering clues about the compound's structure. nih.gov Electron impact ionization often leads to characteristic fragmentation pathways for pyridine derivatives, which can be elucidated with the aid of techniques like deuterium (B1214612) labeling to trace the fragmentation processes. rsc.org

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. researchgate.netresearchgate.net

Gas chromatography is well-suited for the analysis of volatile compounds like this compound and its reaction products. google.com In GC, the components of a mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. youtube.com The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. youtube.com

GC is particularly useful for monitoring reaction progress and determining the relative amounts of reactants, products, and byproducts. For example, in the synthesis of chloropyrifos, GC methods have been developed to separate and quantify various isomeric chloropyridines formed during the vapor phase chlorination of pyridine. epa.gov The choice of a polar stationary phase is often more effective for the selective separation of these isomers. epa.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a mixture. researchgate.netresearchgate.net It is especially valuable for analyzing less volatile derivatives or for instances where high-resolution separation is required. In the context of this compound, HPLC is used to determine the purity of the final product and to calculate reaction yields. wikipedia.org

Reverse-phase HPLC (RP-HPLC) is a common mode used for the analysis of pyridine derivatives. researchgate.net In this technique, a nonpolar stationary phase is used with a polar mobile phase. By optimizing the mobile phase composition, gradient, and flow rate, along with a suitable detector (like a UV detector), one can achieve excellent separation and quantification of the target compound and any impurities. researchgate.netnih.gov For instance, a liquid chromatography method was used to analyze the reaction mixture in the synthesis of 2-chloro-3-trifluoromethylpyridine, confirming the presence of the desired product alongside other isomers. chemicalbook.com

X-ray Crystallography for Solid-State Structure Determination of Derivatives

A systematic analysis of these fluorinated pyridines revealed a transition in packing motifs with increasing fluorination. For instance, the crystal structure of 2,3,5-trifluoropyridine (B1273224) adopts a parallel arrangement of the pyridine rings. acs.org In contrast, pentafluoropyridine (B1199360) exhibits an edge-to-face packing. acs.org These variations are governed by a delicate balance of intermolecular forces, including dipole-dipole interactions and weak C–H···F and F···F contacts. The introduction of a chlorine atom and other functional groups in derivatives of this compound would further modulate these interactions, leading to unique crystal structures.

The determination of the crystal structure of a derivative, for example, 4-Amino-2,3,5,6-tetrafluoropyridine, reveals specific intermolecular hydrogen bonding and π-stacking interactions that dictate its supramolecular assembly. nih.gov For any new derivative of this compound, X-ray diffraction analysis would be essential to unambiguously confirm its molecular structure and understand the non-covalent forces that direct its solid-state organization.

Table 1: Crystallographic Data for Representative Fluorinated Pyridines

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| 2,3,5-Trifluoropyridine | Orthorhombic | P2₁2₁2₁ | Parallel molecular arrangement |

| 2,3,5,6-Tetrafluoropyridine (B1295328) | Monoclinic | P2₁/n | Edge-to-face packing |

| 4-Amino-2,3,5,6-tetrafluoropyridine | Monoclinic | P2₁/c | N-H···N hydrogen bonds, π-π stacking |

This table is illustrative and based on data for structurally similar compounds to indicate the type of information obtained from X-ray crystallography.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and probe the vibrational modes of a molecule. Each molecule possesses a unique set of vibrational frequencies that correspond to the stretching and bending of its chemical bonds. The resulting IR spectrum serves as a molecular "fingerprint."

For this compound, the IR spectrum is expected to be complex due to the presence of multiple halogen substituents on the pyridine ring. The vibrational modes of the pyridine ring itself, along with the characteristic vibrations of the C-Cl and C-F bonds, will dominate the spectrum.

A detailed vibrational analysis of the closely related 2,3,5,6-tetrafluoropyridine provides a strong basis for predicting the spectral features of this compound. nih.gov The fundamental vibrational modes of the pyridine ring, such as ring stretching, ring breathing, and in-plane and out-of-plane bending, are all influenced by the electronic effects of the halogen substituents. rsc.orgresearchgate.net

The C-F stretching vibrations are typically observed in the region of 1200-1000 cm⁻¹, and their exact positions and intensities are sensitive to the substitution pattern. The C-Cl stretching vibration is expected to appear at a lower frequency, generally in the 850-550 cm⁻¹ range. The substitution of a fluorine atom with a chlorine atom would lead to predictable shifts in the vibrational frequencies of the pyridine ring modes.

Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Pyridine Ring Stretching | ~1600 - 1400 | Medium to Strong |

| C-F Stretching | ~1200 - 1000 | Strong |

| Pyridine Ring Breathing | ~1000 - 950 | Medium |

| C-Cl Stretching | ~850 - 750 | Medium to Strong |

| Ring Bending (in-plane and out-of-plane) | < 800 | Medium to Weak |

This table provides predicted ranges based on the analysis of similar halogenated pyridines and general IR correlation tables.

A comprehensive analysis, often supported by computational methods like Density Functional Theory (DFT), would be necessary to assign all the observed vibrational bands in the IR spectrum of this compound and its derivatives with high confidence. rsc.org Such an analysis would provide a detailed picture of the molecule's vibrational dynamics and the electronic influence of its substituents.

Future Research Directions and Emerging Trends for 2 Chloro 3,5,6 Trifluoropyridine

Development of Sustainable and Environmentally Benign Synthetic Pathways

The chemical industry is increasingly focusing on green chemistry principles, and the synthesis of 2-Chloro-3,5,6-trifluoropyridine is no exception. Future research will likely prioritize the development of synthetic routes that minimize waste, avoid hazardous reagents, and reduce energy consumption.

Current methods for producing related fluorinated pyridines can involve harsh reaction conditions, such as high temperatures and the use of toxic solvents. nih.gov A significant research direction will be the exploration of alternative, milder reaction conditions and the use of more environmentally friendly solvents. For instance, processes that allow for the recycling and reuse of reactants are being developed for similar compounds to adhere to green chemistry principles. researchgate.netresearchgate.net

A key goal is to move away from traditional, multi-step syntheses that often suffer from low yields and complicated purification processes. researchgate.net The development of novel synthetic processes that simplify the route, such as avoiding dangerous hydrogenation steps and costly catalysts, will be a major focus. researchgate.netresearchgate.net An example of a more benign approach is the high-yield synthesis of 3,5-dichloro-2,4,6-trifluoropyridine (B155018) from pentachloropyridine (B147404) and potassium fluoride (B91410) in N-methylpyrrolidone at temperatures below 170°C, which minimizes tar formation. google.com

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Research is ongoing into transition metal-based catalysts, which have shown promise in the vapor-phase chlorination and fluorination of pyridine (B92270) rings. nih.gov For instance, a method for synthesizing 2-chloro-3-trifluoromethylpyridine utilizes a catalyst to achieve high purity and selectivity, which is beneficial for industrial production. google.com

Phase transfer catalysts, such as tetra-n-octylphosphonium bromide, have also been employed in fluorination reactions of related chloropyridines to facilitate the exchange of chlorine for fluorine. google.com The development of more robust and selective catalysts for C-H fluorination is a significant trend that could lead to more direct and efficient synthetic routes to this compound and its derivatives. thermofisher.com

| Catalyst Type | Application Example | Potential Advantage |

| Transition Metal-Based | Vapor-phase chlorination/fluorination of picolines. nih.gov | High yield in one-step reactions. |

| Phase Transfer Catalysts | Fluorination of 2,3,5-trichloropyridine. google.com | Facilitates reactions between different phases. |

| Palladium-Catalyzed | C-H activation for pyridine synthesis. researchgate.net | Formation of diverse pyridine derivatives. |

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

The integration of computational chemistry is set to revolutionize the way synthetic routes are designed and optimized. Advanced computational modeling offers the potential to predict reaction outcomes, understand reaction mechanisms, and design novel catalysts and derivatization strategies for this compound.

Docking studies, a form of molecular modeling, are already being used to understand the interactions of related pyridine derivatives with biological targets, which can guide the design of new bioactive molecules. researchgate.net This predictive power can be extended to reaction design, helping chemists to identify the most promising synthetic pathways before even entering the lab.

The rise of artificial intelligence (AI) and machine learning in chemistry is an emerging trend that will undoubtedly impact the synthesis of complex molecules like this compound. cas.org These technologies can be used to analyze vast datasets of chemical reactions to predict optimal reaction conditions, catalyst performance, and potential by-products, thereby accelerating the development process. cas.orgscribd.com The ultimate goal is to create a digital framework for chemical synthesis where algorithms can assist in the intelligent design of synthetic routes. scribd.com

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

Flow chemistry and automated synthesis are transforming chemical manufacturing from batch-wise to continuous processes. These technologies offer numerous advantages for the production of this compound, including improved safety, better process control, higher yields, and easier scalability. syrris.comthieme-connect.de

Operating reactions in flow reactors allows for precise control over parameters such as temperature, pressure, and reaction time. thieme-connect.desoci.org This is particularly beneficial for highly exothermic or rapid reactions that can be difficult to manage in large batch reactors. A patented process for a related compound, 3,5-dichloro-2,4,6-trifluoropyridine, demonstrates the potential of continuous processing by continuously adding the starting material and removing the product via distillation. google.com

Automated flow chemistry platforms can integrate synthesis, work-up, and purification steps, streamlining the entire production process. syrris.com These systems can also be used for high-throughput reaction optimization and the generation of compound libraries for screening purposes. syrris.comnih.gov The coupling of flow synthesis with in-line analytical techniques enables real-time monitoring and optimization of reactions, leading to more efficient and reproducible manufacturing. thieme-connect.de

| Flow Chemistry Advantage | Description | Relevance to this compound |

| Enhanced Safety | Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. thieme-connect.de | Important for handling reactive fluorinating agents. |

| Precise Control | Accurate control over temperature, pressure, and residence time. thieme-connect.desoci.org | Leads to improved selectivity and yield. |

| Scalability | Seamless transition from laboratory-scale synthesis to large-scale production without re-optimization. syrris.com | Crucial for meeting industrial demand. |

| Automation | Integration of multiple reaction and purification steps into a single, continuous process. scribd.comsyrris.com | Reduces manual labor and increases efficiency. |

Discovery of New Derivatization Strategies for High-Value Chemical Applications

This compound is a versatile building block, and a significant area of future research will be the discovery of new derivatization strategies to access novel, high-value chemicals. The reactivity of the chlorine and fluorine atoms on the pyridine ring allows for a wide range of chemical transformations.

The nucleophilic aromatic substitution (SNAr) of the fluorine atoms is a key reaction, with the reaction of 2-fluoropyridines being significantly faster than their chloro-analogues. nih.gov This high reactivity can be harnessed to introduce a variety of functional groups. Research will focus on developing selective substitution reactions to functionalize specific positions on the pyridine ring.

The compound serves as a crucial intermediate for creating new and efficient pesticides and pharmaceuticals. pipzine-chem.com For example, related trifluoromethylated pyridines are used to synthesize derivatives for crop protection and medicinal chemistry. researchgate.netresearchgate.net Future work will likely explore the synthesis of complex N-heterocycles, such as trifluoromethylated azaindazoles, from intermediates derived from polychlorofluoropyridines. researchgate.net The goal is to expand the chemical space accessible from this compound, leading to the discovery of new molecules with unique biological activities and material properties.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-3,5,6-trifluoropyridine, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis of halogenated pyridines often involves high-temperature catalytic vapor-phase chlorination or halogen exchange. For example, 2-chloro-5-(trifluoromethyl)pyridine is produced as a by-product during the synthesis of 2-chloro-3-(trifluoromethyl)pyridine via chlorination of β-picoline . To enhance yield, continuous flow processes with automated control of temperature, pressure, and reagent stoichiometry are recommended, as demonstrated in the production of related thiazolo-pyridine derivatives . Monitoring by-products (e.g., via GC-MS ) and optimizing catalyst loading can mitigate side reactions.

Q. How can spectroscopic techniques (e.g., FT-IR, GC-MS) be employed to confirm the structure and purity of this compound?

- Methodological Answer : FT-IR is critical for identifying functional groups, such as C-F (1450–1190 cm⁻¹) and C-Cl stretches, while GC-MS confirms molecular weight and purity. For example, GC-MS analysis of 4-amino-2-ethoxy-3,5,6-trifluoropyridine revealed a single component, validating synthetic efficiency . High-resolution mass spectrometry (HRMS) and ¹⁹F-NMR are further recommended to resolve ambiguities in fluorinated analogs .

Advanced Research Questions

Q. What challenges arise in achieving regioselective functionalization of this compound, and how can they be addressed?

- Methodological Answer : Regioselectivity is hindered by competing reactivities of chlorine and fluorine substituents. Studies on 2-chloro-5-(trifluoromethyl)pyridine show that meta-directing effects of the trifluoromethyl group dominate, favoring substitution at the 4-position . To redirect reactivity, use directing groups (e.g., azetidine in 2-(azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine) or transition-metal catalysts (e.g., Pd for Suzuki-Miyaura coupling) . Computational modeling of electron density maps can predict reactive sites.

Q. How can researchers resolve contradictions in synthetic by-product profiles during large-scale production?

- Methodological Answer : By-products like 2-chloro-3-(trifluoromethyl)pyridine and dehalogenated derivatives often form due to incomplete chlorination or over-reduction . Analytical techniques such as HPLC with UV detection (for separation) and ¹³C-NMR (for structural elucidation) are essential. For instance, selective hydrogenolysis of chlorinated intermediates in acetic acid yielded 78% pure 4-monochloro derivatives by exploiting pKa differences during extraction .

Q. What strategies enable efficient cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

- Methodological Answer : The chlorine atom at the 2-position is highly reactive in palladium-catalyzed couplings. Using Pd(PPh₃)₄ as a catalyst and aryl boronic acids in THF/water at 80°C achieves coupling at the 2-position, while the trifluoromethyl group stabilizes the transition state . For sterically hindered positions (e.g., 3- or 5-), microwave-assisted synthesis reduces reaction times and improves yields .

Q. How can selective substitution reactions be designed to modify specific halogen sites?

- Methodological Answer : Nucleophilic aromatic substitution (SNAr) at the 2-chloro position is favored under basic conditions (e.g., K₂CO₃ in DMF). For example, amines or thiols selectively displace chlorine in 2-(azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine . To target fluorine substitution, harsh conditions (e.g., Mg/EtOH) or photoredox catalysis may be required, though trifluoromethyl groups are typically inert .

Q. What purification strategies exploit physicochemical properties (e.g., pKa) to isolate this compound from complex mixtures?

- Methodological Answer : Separation based on pKa differences is effective. For example, adjusting the pH to 2.1 removes starting materials (pKa ≈ 0.98) via ether extraction, while raising the pH to 4.6 isolates protonated derivatives . Column chromatography with fluorinated stationary phases (e.g., C18) further resolves polar by-products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。